molecular formula C8H12O2 B1500984 Methyl bicyclo[3.1.0]hexane-3-carboxylate CAS No. 90199-01-2

Methyl bicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1500984
CAS No.: 90199-01-2
M. Wt: 140.18 g/mol
InChI Key: MEXIJUAEDOEREY-UHFFFAOYSA-N
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Description

Methyl bicyclo[3.1.0]hexane-3-carboxylate (CAS 90199-01-2) is a chemical compound of significant interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly valued for its incorporation of the rigid, bicyclo[3.1.0]hexane scaffold. This scaffold, often referred to as a "methanocarba" or "North" conformation mimic when used in nucleoside analogues, is a privileged structure in drug discovery . Researchers utilize this scaffold to create conformationally constrained molecules, which can lead to enhanced biological activity and selectivity . A primary application of this compound and its derivatives is in the design and synthesis of novel nucleoside analogues targeting purinergic receptors . For instance, the bicyclo[3.1.0]hexane framework is a key component in developing potent and selective agonists for the adenosine A3 receptor (A3AR) . The A3AR is a promising therapeutic target for treating conditions such as inflammation, cancer, and autoimmune diseases, making building blocks like this compound critical for advancing this field of study . The molecular framework is also employed in enantioselective synthesis for constructing complex alicyclic structures, such as vitamin D3 synthons, highlighting its utility in natural product synthesis . The compound has a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl bicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-3-5-2-6(5)4-7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXIJUAEDOEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666551
Record name Methyl bicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90199-01-2
Record name Methyl bicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl bicyclo[3.1.0]hexane-3-carboxylate
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Biological Activity

Methyl bicyclo[3.1.0]hexane-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its receptor interactions, synthetic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its unique chemical properties. This compound is a derivative of bicyclo[3.1.0]hexane, known for its rigidity and stability due to the absence of a furanose-type oxygen, which can enhance its interaction with biological targets.

1. Receptor Affinity and Selectivity

Research has shown that derivatives of bicyclo[3.1.0]hexane, including this compound, exhibit significant affinity for various receptors, particularly the A3 adenosine receptor (A3AR).

  • A3 Adenosine Receptor (A3AR)
    • A study indicated that a related compound demonstrated a Ki value of 0.38 μM for A3AR, suggesting moderate affinity and potential as a therapeutic agent in inflammation and cancer treatment .
    • The introduction of bicyclo[3.1.0]hexane scaffolds has been noted to enhance potency and selectivity compared to other adenosine receptor subtypes .

2. Antiviral Activity

This compound derivatives have been evaluated for their antiviral properties:

  • Influenza Virus Inhibition
    • Compounds based on the bicyclo[3.1.0]hexane scaffold have shown low micromolar inhibition against influenza A neuraminidase subtypes (H5N1 and H9N2), indicating their potential as antiviral agents .

3. Polypharmacology

The polypharmacological profile of this compound includes interactions with multiple targets beyond the A3AR:

  • Cross-Reactivity
    • The compound exhibits moderate cross-reactivity with other G protein-coupled receptors (GPCRs), which can be modulated by ligand functionalization . This characteristic may enhance its therapeutic versatility but also necessitates caution regarding off-target effects.

Table 1: Summary of Biological Activities

Activity Target Affinity/Effect Reference
A3 Adenosine ReceptorA3ARKi = 0.38 μM
AntiviralInfluenza NeuraminidaseLow micromolar inhibition
PolypharmacologyVarious GPCRsModerate cross-reactivity

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core :
    • Initial reactions focus on constructing the bicyclo[3.1.0]hexane framework using cyclopropanation techniques.
  • Carboxylation :
    • The introduction of the carboxylate group is achieved through carboxylation reactions that yield the final product.

Scientific Research Applications

1.1. Drug Development

Methyl bicyclo[3.1.0]hexane derivatives are being investigated for their potential as pharmaceutical agents. Notably, they serve as scaffolds for the development of ligands targeting adenosine receptors, particularly the A3 receptor, which is implicated in inflammatory processes and cancer therapies.

  • Adenosine A3 Receptor Ligands : Research has shown that bicyclo[3.1.0]hexane-based nucleosides exhibit significant affinity for the A3 receptor, making them promising candidates for treating conditions such as cancer and inflammation. For instance, a study reported a derivative with a Ki value of 0.38 μM, indicating moderate potency and high selectivity for the A3 receptor .

1.2. Neuropharmacology

The compound's derivatives have been explored for their neuropharmacological properties, particularly as orexin receptor antagonists, which could be beneficial in treating sleep disorders and cognitive dysfunctions . The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite.

2.1. Synthesis Techniques

The synthesis of methyl bicyclo[3.1.0]hexane-3-carboxylate can be achieved through various methods:

  • (3 + 2) Annulation : A notable synthetic route involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes to yield bicyclic structures with high diastereoselectivity . This method allows for the efficient production of valuable intermediates that can be further modified for medicinal applications.
  • Functionalization : The compound can be further functionalized to enhance its pharmacological properties or to introduce specific substituents that could improve its selectivity towards certain biological targets .

3.1. Pharmaceutical Applications

A case study on the development of A3 receptor ligands illustrates the utility of methyl bicyclo[3.1.0]hexane derivatives in drug design:

  • Research Findings : The study synthesized various derivatives and evaluated their binding affinities across different receptor subtypes, focusing on structure-activity relationships (SAR). The findings indicated that modifications at specific positions significantly impacted receptor affinity and selectivity .

3.2. Material Science

In addition to medicinal applications, methyl bicyclo[3.1.0]hexane derivatives have potential uses in material science:

  • Polymer Chemistry : The unique structure of these compounds allows them to serve as building blocks for developing new polymers with specific mechanical or thermal properties, which could be applicable in various industrial contexts.

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryA3 Receptor LigandsModerate affinity (Ki = 0.38 μM)
NeuropharmacologyOrexin Receptor AntagonistsPotential treatment for sleep disorders
Synthetic Methodologies(3 + 2) AnnulationEfficient synthesis of bicyclic intermediates
Material SciencePolymer Building BlocksUnique properties for industrial applications

Chemical Reactions Analysis

(3 + 2) Annulation Reactions

The compound participates in photoredox-catalyzed (3 + 2) annulation reactions with aminocyclopropanes to form complex bicyclic scaffolds. This method, optimized using organic or iridium photoredox catalysts under blue LED irradiation, achieves high diastereoselectivity (up to 20:1 dr) and moderate to good yields (60–85%) .

Key conditions :

  • Catalysts : Iridium(III) complexes (e.g., Ir(ppy)₃) or organic catalysts (e.g., 4CzIPN).

  • Solvents : Dichloromethane (DCM) or acetonitrile.

  • Light source : Blue LEDs (450 nm).

Reaction PartnerProduct Yield (%)Diastereoselectivity (dr)
Cyclopropylaniline7815:1
Difluorocyclopropene8520:1

This reaction is critical for synthesizing bicyclo[3.1.0]hexanes with all-carbon quaternary centers, valuable in medicinal chemistry .

Oxidation and Reduction Reactions

The ester group and strained bicyclic core enable selective oxidation and reduction:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Conditions : Acidic or neutral aqueous/organic biphasic systems.

  • Outcome : Forms ketone or epoxide derivatives, depending on reaction conditions .

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) at 0°C.

  • Outcome : Reduces the ester to a primary alcohol while preserving the bicyclic structure .

Cyclopropanation via Epoxide Opening

The compound undergoes Lewis acid-mediated intramolecular cyclopropanation. For example, treatment with Et₃Al and LiHMDS at -60°C induces epoxide ring-opening, forming bicyclic hydroxy ketones with high stereochemical control .

Mechanism :

  • Lewis acid (Et₃Al) activates the epoxide.

  • Base (LiHMDS) deprotonates to generate a nucleophile.

  • Intramolecular attack forms the cyclopropane ring.

ParameterValue
Temperature-60°C
Yield70–80%
Stereoselectivity>95% syn addition

1,3-Dipolar Cycloadditions

The strained bicyclic system reacts with azomethine ylides in 1,3-dipolar cycloadditions to yield bis-spirocyclic derivatives. Optimal conditions involve DMF at 65°C , achieving yields of 61–78% .

Example :

  • Dipolarophile : Azomethine ylide generated from sarcosine and formaldehyde.

  • Product : Bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.

SolventTemperature (°C)Yield (%)
1,4-Dioxane6567
DMF6578

Conjugate Addition Reactions

Electron-withdrawing groups at the bridgehead position facilitate conjugate additions. Nucleophiles (e.g., amines, thiols) attack the central C–C bond, cleaving the bicyclic framework and forming functionalized linear products .

Notable example :

  • Nucleophile : Benzylamine.

  • Product : β-Amino ester with retained stereochemistry.

Functionalization at the Ester Group

The methyl ester undergoes standard transformations:

  • Hydrolysis : NaOH/MeOH yields the carboxylic acid.

  • Aminolysis : Amines (e.g., NH₃) form amides.

  • Transesterification : Alcohols (e.g., tert-butanol) with acid catalysts produce bulkier esters .

Comparison with Similar Compounds

Ester Group Modifications

  • No biological data is reported for this analog .
  • Ethyl 3-(Benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (C16H20O3, MW: 272.33 g/mol): The benzyloxy substituent introduces steric bulk, which may reduce receptor binding affinity. No activity data is available .

Positional Isomerism

  • No biological studies are documented .

Heteroatom Incorporation

  • Methyl 3-Oxabicyclo[3.1.0]hexane-3-carboxylate (C7H10O3, MW: 142.15 g/mol): An oxygen atom replaces a carbon in the bicyclic ring, modulating electronic properties and ring strain. This variant is marketed as a protein degrader building block but lacks reported receptor data .

Key Research Findings

Receptor Selectivity: this compound derivatives exhibit moderate A3AR affinity (Ki = 0.38 µM) and high selectivity over other adenosine receptors, making them promising for targeted therapies .

Synthetic Accessibility : Platinum-catalyzed cycloisomerization of hydroxylated enynes efficiently generates bicyclo[3.1.0]hexan-3-one derivatives, a precursor for ester analogs .

Impact of Heteroatoms : Azabicyclo derivatives (e.g., 2-azabicyclo[3.1.0]hexan-3-one) show divergent reactivity due to nitrogen’s electronegativity, enabling carbamate or amide linkages in drug design .

Physicochemical Properties

  • Lipophilicity : Ethyl esters (e.g., ) are more lipophilic than methyl analogs, influencing pharmacokinetics.
  • Solubility : Heteroatoms like oxygen or nitrogen enhance water solubility via polar interactions.
  • Stability : The rigid bicyclic scaffold improves metabolic stability compared to linear analogs.

Preparation Methods

General Synthetic Strategies

The synthesis of methyl bicyclo[3.1.0]hexane-3-carboxylate typically involves ring construction strategies that build the bicyclic framework efficiently. The most notable methods include:

  • (3 + 2) Annulation Reactions
    This approach involves the annulation of cyclopropenes with aminocyclopropanes or related species to form bicyclo[3.1.0]hexane derivatives with high diastereoselectivity. The reaction proceeds via cycloaddition, creating the fused ring system in a single step, which is advantageous for stereochemical control and synthetic efficiency.

  • Epoxidation and Cyclopropanation Sequences
    Starting from functionalized cyclohexane derivatives, selective epoxidation (e.g., using meta-chloroperoxybenzoic acid) followed by intramolecular epoxide opening and cyclopropanation under Lewis acid catalysis (such as triethylaluminum at low temperatures) can yield bicyclo[3.1.0]hexane structures. This method allows for stereoselective formation of the bicyclic ring system.

Detailed Reaction Conditions and Reagents

Step Description Reagents/Conditions Outcome/Notes
1 Epoxidation of trans hydroxy ester meta-chloroperoxybenzoic acid (mCPBA), or halogenating agents like NBS/NIS in DMSO/water Formation of trans-epoxide intermediate
2 Halohydrin formation and cyclization Base such as DBU Cyclization to epoxide derivative
3 Intramolecular epoxide opening cyclopropanation Lewis acid (Et3Al, Ti(OiPr)4, BF3·etherate), low temperature (-50 to -80°C), LiHMDS added dropwise Formation of bicyclo[3.1.0]hexane core with defined stereochemistry
4 Oxidation and deprotection Sodium hypochlorite (bleach), RuCl3 catalyst, acetic acid, 0°C to room temperature Conversion to bicyclic hydroxy ketone intermediate
5 Further functional group transformations Hydrolysis, Strecker-type reactions with TMSCN or KCN/NaCN, acid hydrolysis Introduction of amino groups or other substituents as needed

This sequence provides a versatile platform to obtain this compound or its derivatives with high stereocontrol and functional group compatibility.

Alternative Synthetic Routes

  • Grignard Addition to Cyclobutanone Derivatives
    Although more common for bicyclo[1.1.0]butane derivatives, the Grignard addition to 3-oxocyclobutane-1-carboxylic acid followed by esterification and ring closure can be adapted for related bicyclic systems. This method involves the formation of hydroxy acid intermediates that can be converted into bicyclic esters.

  • Cyclopropanation of Cyclohexene Derivatives
    Direct cyclopropanation of cyclohexene carboxylates using diazo compounds and metal catalysts (e.g., Rh or Cu complexes) can furnish bicyclo[3.1.0]hexane-3-carboxylate derivatives, although control of regio- and stereochemistry requires careful optimization.

Research Findings and Optimization

  • Stereoselectivity Control
    The use of specific Lewis acids and low-temperature conditions (-60°C preferred) allows for high diastereoselectivity in the cyclopropanation step, crucial for obtaining the desired stereoisomer of this compound.

  • Catalyst Selection
    Catalysts such as vanadyl acetylacetonate (VO(acac)2) and RuCl3 have been employed for oxidation steps, demonstrating efficiency and mild reaction conditions that preserve sensitive bicyclic structures.

  • Functional Group Compatibility
    The synthetic routes accommodate various substituents on the bicyclic framework, enabling the preparation of derivatives for medicinal chemistry applications, including receptor modulators.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
(3 + 2) Annulation of Cyclopropenes Aminocyclopropanes, Lewis acids Ambient to low temp, inert atmosphere High diastereoselectivity, efficient ring construction Requires specialized substrates
Epoxidation + Intramolecular Cyclopropanation mCPBA, NBS/NIS, Et3Al, LiHMDS -80 to -20°C, dry solvents Stereoselective, versatile Multi-step, sensitive to moisture
Grignard Addition to Cyclobutanone PhMgBr, THF, NH4Cl quench 0°C to rt Straightforward, uses accessible reagents Limited to certain substituents
Cyclopropanation of Cyclohexenes Diazo compounds, Rh/Cu catalysts Controlled temp, inert atmosphere Direct formation of bicyclic system Regio/stereo control challenging

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl bicyclo[3.1.0]hexane-3-carboxylate with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via (3 + 2) annulation strategies using cyclopropenes and aminocyclopropanes, as demonstrated in recent studies . Stereochemical control is achieved using chiral catalysts or enantioselective reagents. For example, oxidation or reduction reactions with chiral auxiliaries (e.g., Sharpless epoxidation analogs) can enhance enantiomeric purity . Characterization via chiral HPLC or polarimetry is critical for verifying purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the bicyclic structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve strained cyclopropane and ester carbonyl signals, with coupling constants indicating bicyclic geometry .
  • X-ray Crystallography : Used to confirm stereochemistry and bond angles (e.g., cyclopropane ring strain at ~60°) .
  • IR Spectroscopy : Identifies ester C=O stretches (~1740 cm1^{-1}) and ether C-O stretches (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in ring-opening or functionalization reactions?

  • Methodological Answer : The (1R,3S,5S) stereoisomer (CAS 86885-57-6) exhibits distinct reactivity due to axial vs. equatorial positioning of substituents. For example, nucleophilic attack on the ester group is sterically hindered in certain configurations, as shown in comparative studies of bicyclo[3.1.0]hexane derivatives . Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What computational methods are recommended to predict the thermodynamic stability and reaction pathways of bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates strain energy (~25–30 kcal/mol for cyclopropane rings) and predicts regioselectivity in annulation reactions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF .
  • Docking Studies : Useful for evaluating biological interactions if the compound is tested in enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for annulation strategies involving bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • Variable Control : Replicate reactions under inert atmospheres (e.g., N2_2) to exclude oxygen-mediated side reactions .
  • Catalyst Screening : Test alternative catalysts (e.g., Rh vs. Pd) to identify system-specific inefficiencies .
  • Computational Validation : Compare experimental outcomes with DFT-predicted activation barriers to identify kinetic vs. thermodynamic product dominance .

Experimental Design Considerations

Q. What strategies mitigate strain-induced decomposition during functionalization of the bicyclo[3.1.0]hexane core?

  • Methodological Answer :

  • Low-Temperature Conditions : Reduce thermal stress during reactions (e.g., –78°C for lithiation) .
  • Protecting Groups : Use tert-butyl or benzyl groups to stabilize reactive sites (e.g., 3-azabicyclo[3.1.0]hexane derivatives in peptidomimetic synthesis) .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect decomposition intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl bicyclo[3.1.0]hexane-3-carboxylate
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Methyl bicyclo[3.1.0]hexane-3-carboxylate

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